molecular formula C6H9ClN2S2 B6349997 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole CAS No. 13715-65-6

3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole

Cat. No. B6349997
CAS RN: 13715-65-6
M. Wt: 208.7 g/mol
InChI Key: NSVJXANYRQYLSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, yield, purity, and characterization of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, stability, etc .

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole is not yet fully understood. However, it is believed to interact with specific proteins in the body, which may lead to the inhibition of certain biochemical processes. It is also believed to act as an antioxidant, which may help to reduce oxidative stress and protect cells from damage.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the production of pro-inflammatory cytokines. In addition, this compound has been found to reduce the levels of LDL cholesterol in the blood, as well as to reduce the levels of oxidized LDL cholesterol. Furthermore, this compound has been found to have anti-fungal and anti-bacterial activity, as well as to reduce the levels of certain toxins in the body.

Advantages and Limitations for Lab Experiments

The use of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to obtain and store. In addition, it is a relatively non-toxic compound, and it can be used in a wide variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to purify.

Future Directions

There are a number of potential future directions for the research of 3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to investigate its potential use in the treatment of cancer and other diseases. Finally, further research could be done to develop new methods for the synthesis and purification of this compound.

Synthesis Methods

3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole can be synthesized by a reaction between 1-butyl-3-chloro-2-thiourea and sodium sulfide in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through a nucleophilic substitution, with the sulfur atom of the sodium sulfide displacing the chlorine atom of the 1-butyl-3-chloro-2-thiourea. The resulting product is a white solid that is soluble in water and organic solvents.

Scientific Research Applications

3-(Butylsulfanyl)-5-chloro-1,2,4-thiadiazole has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of other sulfur-containing compounds, such as thioureas and thiocyanates. It has also been used as a catalyst in the synthesis of heterocyclic compounds, and in the preparation of polymers and other materials. In addition, this compound has been studied for its potential use in the treatment of cancer and other diseases.

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

3-butylsulfanyl-5-chloro-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)11-9-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVJXANYRQYLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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